REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH:18]=[C:19]([N+:23]([O-])=O)[C:20]=1[NH:21][CH3:22])[C:14]([O:16][CH3:17])=[O:15].[CH:26]1([CH2:29][N:30]2[C:34]3=[N:35][CH:36]=[CH:37][CH:38]=[C:33]3[CH:32]=[C:31]2[CH:39]=O)[CH2:28][CH2:27]1>O.C(O)C.C(Cl)Cl>[CH:26]1([CH2:29][N:30]2[C:34]3=[N:35][CH:36]=[CH:37][CH:38]=[C:33]3[CH:32]=[C:31]2[C:39]2[N:21]([CH3:22])[C:20]3[C:11]([O:10][CH3:9])=[CH:12][C:13]([C:14]([O:16][CH3:17])=[O:15])=[CH:18][C:19]=3[N:23]=2)[CH2:27][CH2:28]1 |f:0.1.2|
|
Name
|
|
Quantity
|
512 mg
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)OC)C=C(C1NC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
167 mg
|
Type
|
reactant
|
Smiles
|
C1(CC1)CN1C(=CC=2C1=NC=CC2)C=O
|
Name
|
|
Quantity
|
3.25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude product as a colourless oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography on a silica cartridge (25 g)
|
Type
|
WASH
|
Details
|
(The product eluted near the solvent front)
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)CN1C(=CC=2C1=NC=CC2)C2=NC1=C(N2C)C(=CC(=C1)C(=O)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.666 mmol | |
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |